What is the chemical structure of 6-Ethoxy-2-nitrobenzofuran
What is the chemical structure of 6-Ethoxy-2-nitrobenzofuran
6-Ethoxy-2-nitrobenzofuran: Structural Elucidation, Mechanistic Synthesis, and Applications in Drug Discovery
Executive Summary
6-Ethoxy-2-nitrobenzofuran (CAS: 67073-93-2) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a privileged benzofuran core substituted with an electron-donating ethoxy group and an electron-withdrawing nitro group, this molecule offers a unique electronic landscape. This technical guide provides an in-depth analysis of its structural properties, a step-by-step mechanistic synthesis protocol, and its functional utility in modern drug development.
Chemical Identity and Structural Elucidation
The molecular architecture of 6-Ethoxy-2-nitrobenzofuran consists of a bicyclic benzofuran system. The oxygen-containing heterocycle is activated by a nitro group at the C2 position, making it highly susceptible to targeted reduction or nucleophilic functionalization. The ethoxy substituent at the C6 position modulates the molecule's lipophilicity, a critical parameter for optimizing the pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs).
Table 1: Physicochemical and Computational Properties of 6-Ethoxy-2-nitrobenzofuran[1]
| Property | Value |
| IUPAC Name | 6-ethoxy-2-nitro-1-benzofuran |
| CAS Registry Number | 67073-93-2 |
| Molecular Formula | C10H9NO4 |
| Molecular Weight | 207.18 g/mol |
| Exact Mass | 207.0531 g/mol |
| Topological Polar Surface Area (TPSA) | 68.2 Ų |
| XLogP3-AA (Lipophilicity) | 2.8 |
| Hydrogen Bond Donors / Acceptors | 0 / 4 |
| Rotatable Bonds | 2 |
| Predicted Boiling Point | 327.4 ± 22.0 °C (at 760 mmHg) |
Mechanistic Synthesis Pathway
The synthesis of 2-nitrobenzofurans is classically achieved through the reaction of substituted salicylaldehydes with bromonitromethane[2]. For 6-Ethoxy-2-nitrobenzofuran specifically, the required precursors are 4-Ethoxy-2-hydroxybenzaldehyde (CAS: 43057-77-8)[3] and Bromonitromethane (CAS: 563-70-2)[2].
The reaction proceeds via a tandem Henry (nitroaldol) condensation and intramolecular etherification:
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Henry Reaction : Under mildly basic conditions, the acidic protons of bromonitromethane are abstracted, generating a nitronate anion. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde.
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Cyclization : The adjacent phenolic hydroxyl group undergoes deprotonation and subsequently attacks the brominated carbon via an intramolecular SN2 mechanism, displacing the bromide ion to form a 3-hydroxy-2-nitro-2,3-dihydrobenzofuran intermediate.
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β -Elimination : The intermediate undergoes spontaneous or heat-driven dehydration ( β -elimination of water) to restore the highly stable, fully conjugated aromatic benzofuran system[4].
Mechanistic synthesis of 6-Ethoxy-2-nitrobenzofuran via Henry reaction and cyclization.
Step-by-Step Experimental Protocol
To ensure high yield and purity, the following self-validating protocol outlines the synthesis with embedded causality for each operational choice.
Reagents : 4-Ethoxy-2-hydroxybenzaldehyde (1.0 eq), Bromonitromethane (1.1 eq), Anhydrous Potassium Carbonate ( K2CO3 , 2.5 eq), Anhydrous N,N-Dimethylformamide (DMF).
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Step 1: Reagent Preparation and Initiation
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Action: Dissolve 4-Ethoxy-2-hydroxybenzaldehyde in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
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Causality: DMF is chosen for its high dielectric constant, which stabilizes the ionic intermediates formed during the Henry reaction. Cooling to 0 °C prevents the highly exothermic nitroaldol condensation from causing thermal degradation or polymerization of the bromonitromethane[2].
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Step 2: Base-Catalyzed Condensation
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Action: Add K2CO3 portion-wise over 15 minutes. Slowly add bromonitromethane dropwise. Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
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Causality: K2CO3 is a mild base, sufficient to deprotonate both the phenol (pKa ~10) and the nitromethane derivative (pKa ~10) without triggering the Nef reaction (which would destroy the nitro group). The gradual warming allows the initial kinetic aldol product to undergo the thermodynamically driven intramolecular cyclization.
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Step 3: Dehydration ( β -Elimination)
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Action: Monitor the reaction via TLC or LC-MS. If the 3-hydroxy-2-nitro-2,3-dihydrobenzofuran intermediate persists, elevate the temperature to 60 °C for 2 hours.
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Causality: While β -elimination often occurs spontaneously to regain aromaticity, mild heating provides the necessary activation energy to drive the dehydration to completion, maximizing the yield of the fully aromatic 6-Ethoxy-2-nitrobenzofuran[4].
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Step 4: Workup and Purification
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Action: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
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Causality: The aqueous quench neutralizes the base and precipitates the organic components. Brine washing removes residual DMF. Silica gel chromatography isolates the target compound from unreacted aldehyde and polar byproducts.
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Significance in Drug Development
The benzofuran ring is a "privileged scaffold" in pharmacology, meaning its geometry and electronic distribution inherently interact with a wide variety of biological targets.
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The Nitro Group as a Synthetic Handle : The C2 nitro group is rarely left intact in final drug molecules due to potential toxicity (e.g., mutagenicity via nitroreductases). Instead, it serves as a critical synthetic handle. It can be readily reduced (using H2 /Pd-C or Fe/HCl) to a 2-aminobenzofuran. This amine is then functionalized into amides, ureas, or sulfonamides, which are common pharmacophores in kinase inhibitors and anti-inflammatory agents.
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The Ethoxy Group for Target Affinity : The C6 ethoxy group provides a specific vector for lipophilic interactions. With a TPSA of 68.2 Ų and an XLogP3 of 2.8[1], 6-Ethoxy-2-nitrobenzofuran possesses ideal drug-like physicochemical properties (adhering to Lipinski's Rule of Five). The ethoxy chain can project into hydrophobic pockets of target proteins, enhancing binding affinity compared to unsubstituted or methoxy-substituted analogs.
Functionalization of the 6-Ethoxy-2-nitrobenzofuran core for drug discovery applications.
Analytical Validation
To ensure the integrity of the synthesized 6-Ethoxy-2-nitrobenzofuran, the following analytical self-validation checks must be performed:
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1 H NMR Spectroscopy : Look for the characteristic triplet-quartet pattern of the ethoxy group ( −CH2CH3 ) around 1.4 ppm and 4.1 ppm. The absence of a hydroxyl proton ( −OH ) and the presence of aromatic protons in the 7.0–8.0 ppm range confirm successful cyclization and dehydration.
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Mass Spectrometry (ESI-MS) : The exact mass should present a molecular ion peak [M+H]+ at m/z 208.06.
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IR Spectroscopy : The presence of strong asymmetric and symmetric NO2 stretching bands at ~1530 cm−1 and ~1350 cm−1 validates the retention of the nitro group.
References
- Guidechem. "6-etoxi-2-nitrobenzofurano 67073-93-2 wiki".
- Ohishi, Y., Doi, Y., & Nakanishi, T. (1988). "β-Elimination of stereoisomeric cis- and trans-3-hydroxy-2-nitro-2, 3-dihydrobenzo[b]furans to 2-nitrobenzo[b]furans". Chemical and Pharmaceutical Bulletin. J-Stage.
- ChemicalBook. "Bromonitromethane | 563-70-2".
- Santa Cruz Biotechnology. "4-Ethoxy-2-hydroxy-benzaldehyde | CAS 43057-77-8".
